Comprehensive Technical Guide: 1-(3,5-Difluoro-4-methoxyphenyl)piperazine in Medicinal Chemistry
Executive Summary In modern rational drug design, the selection of molecular building blocks is rarely arbitrary. 1-(3,5-difluoro-4-methoxyphenyl)piperazine is a highly specialized, privileged scaffold utilized extensive...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern rational drug design, the selection of molecular building blocks is rarely arbitrary. 1-(3,5-difluoro-4-methoxyphenyl)piperazine is a highly specialized, privileged scaffold utilized extensively in the development of targeted therapeutics, including Tyrosylprotein Sulfotransferase 2 (TPST2) inhibitors[1] and NSD2 epigenetic modulators[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its structural features, detail a self-validating synthetic protocol, and explore its applied pharmacology in advanced drug discovery.
Physicochemical Properties & Structural Rationale
To leverage this building block effectively, one must understand how its atomic composition dictates its macroscopic behavior in biological systems. Table 1 summarizes its core quantitative data.
The "Why" Behind the Structure (E-E-A-T Causality)
Every functional group in this molecule serves a distinct purpose in pharmacophore optimization:
The Piperazine Core: Acts as a semi-rigid linker. In the optimization of TPST2 inhibitors, variations to the piperazine core (e.g., using excessively flexible ethylene glycol linkers) led to a significant reduction in inhibitory activity (down to 9–12% at 5 μM)[1]. The piperazine ring maintains the necessary vector linearity while providing a basic nitrogen (pKa ~9) to enhance aqueous solubility.
The 3,5-Difluoro Motif: Fluorine substitution at the meta positions relative to the methoxy group serves a dual purpose. First, it sterically and electronically blocks oxidative metabolism (e.g., CYP450-mediated aromatic hydroxylation). Second, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent aniline-like nitrogen, modulating the overall basicity and lipophilicity of the molecule[2].
The 4-Methoxy Group: Serves as a critical hydrogen bond acceptor. Unlike a bare phenyl ring, the methoxy oxygen can engage with specific hydrogen bond donors within target protein binding pockets, anchoring the molecule[1].
Caption: Pharmacophore and structure-activity relationship (SAR) logic of the compound.
Synthetic Methodology: Buchwald-Hartwig Amination
Mechanistic Rationale
Synthesizing this compound via standard Nucleophilic Aromatic Substitution (SNAr) is highly inefficient. The electron-donating resonance of the 4-methoxy group deactivates the aromatic ring toward nucleophilic attack. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the field-proven standard for this specific C-N bond formation[4].
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system: you do not proceed to the next step until the in-process analytical criteria are met.
Step 1: Catalytic Cross-Coupling
Charge the Reactor: In an oven-dried Schlenk flask under Argon, combine 5-bromo-1,3-difluoro-2-methoxybenzene (1.0 equiv), tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).
Catalyst Addition: Add Pd2(dba)3 (0.02 equiv) and XPhos (0.04 equiv). Causality Note: XPhos is explicitly chosen because its bulky, electron-rich dicyclohexylphosphine moiety accelerates reductive elimination and prevents unwanted
-hydride elimination in sterically hindered substrates[4].
Reaction: Suspend in anhydrous Toluene (0.2 M) and heat to 100 °C for 12 hours.
Validation Check: Perform LC-MS. The reaction is complete when the aryl bromide peak disappears and the Boc-protected intermediate mass ([M+H]+ = 329.1) dominates.
Step 2: Boc Deprotection
Cleavage: Dissolve the purified Boc-intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (10 equiv) at 0 °C. Stir for 2 hours at room temperature.
Isolation: Concentrate under reduced pressure. Neutralize with saturated NaHCO3, extract with Ethyl Acetate, and dry over Na2SO4.
Final Validation: LC-MS must show a clean peak at m/z 229.11 [M+H]+[3].
Caption: Synthetic workflow for 1-(3,5-difluoro-4-methoxyphenyl)piperazine via Buchwald-Hartwig amination.
Applications in Advanced Drug Discovery
The true value of 1-(3,5-difluoro-4-methoxyphenyl)piperazine lies in its application as a terminal capping group or linker in complex pharmacophores.
Case Study 1: Immuno-Oncology (TPST2 Inhibitors)
In the development of Tyrosylprotein Sulfotransferase 2 (TPST2) inhibitors, researchers utilized piperazine-substituted (4-phenyl-cyclohexyl)acetic acid systems[1]. The 3,5-difluoro-4-methoxyphenyl group was grafted onto the piperazine nitrogen to fine-tune the spatial geometry of the molecule. The rigidity of the piperazine ring ensured that the difluoro-methoxy-aryl group was projected precisely into the hydrophobic sub-pocket of the TPST2 active site, maximizing inhibitory potency while maintaining aqueous solubility[1].
Case Study 2: Epigenetic Modulators (NSD2 Inhibitors)
Nuclear receptor binding SET domain protein 2 (NSD2) is a histone methyltransferase implicated in multiple cancers. In recent patent literature (WO2021028854A1), the 1-(3,5-difluoro-4-methoxyphenyl)piperazine moiety (and its piperidine analogs) is heavily featured as a substituent on purineamine cores[2]. The difluoro-methoxy substitution pattern is critical here to prevent rapid hepatic clearance, ensuring the drug maintains a sufficient half-life for in vivo efficacy[2].
Analytical Characterization & Quality Control Standards
To ensure scientific integrity before utilizing this building block in downstream synthesis, the following analytical standards must be met:
1H NMR (400 MHz, CDCl3): Look for the distinct symmetry of the aromatic protons. The two protons on the phenyl ring (ortho to the fluorine atoms) will appear as a multiplet or a distinct doublet of doublets due to J-coupling with the adjacent fluorine atoms. The methoxy group will appear as a sharp singlet integrating to 3H around
3.8-4.0 ppm.
19F NMR (376 MHz, CDCl3): A single peak (often a doublet due to coupling with the adjacent aromatic protons) should be observed, confirming the symmetric 3,5-difluoro substitution.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) must confirm the monoisotopic mass of 228.10742 Da[3].
Metabolic Stability of Fluorinated Methoxyphenylpiperazine Derivatives: A Technical Guide
Executive Summary Methoxyphenylpiperazine (MPP) motifs are privileged scaffolds in medicinal chemistry, particularly in the design of GPCR ligands (e.g., 5-HT , D receptors). However, their clinical utility is frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methoxyphenylpiperazine (MPP) motifs are privileged scaffolds in medicinal chemistry, particularly in the design of GPCR ligands (e.g., 5-HT
, D receptors). However, their clinical utility is frequently compromised by rapid oxidative clearance. The methoxy group renders the phenyl ring electron-rich, facilitating Phase I metabolism via O-demethylation and aromatic hydroxylation .
This technical guide details the strategic incorporation of fluorine to modulate the metabolic liability of MPPs.[1] It provides a mechanistic rationale for fluorination, analyzes Structure-Metabolism Relationships (SMR), and details a self-validating microsomal stability protocol to quantify intrinsic clearance (
).
Part 1: The Metabolic Challenge
The MPP scaffold presents two primary "soft spots" for Cytochrome P450 (CYP) enzymes, predominantly CYP2D6 and CYP3A4:
O-Demethylation: The methoxy group (-OCH
) is rapidly oxidized to a phenol (-OH). This is often the rate-limiting step in clearance. The mechanism involves hydrogen atom abstraction (HAT) from the methyl group or single electron transfer (SET) from the aromatic ring.
Aromatic Hydroxylation: The electron-donating nature of the methoxy group activates the phenyl ring at the para and ortho positions relative to the substituent, making it prone to electrophilic attack by the high-valent Iron-Oxo species of CYP450.
Pathway Visualization
The following diagram illustrates the metabolic vulnerability of the MPP scaffold and the stabilization strategy.
Caption: Figure 1. Metabolic divergence between labile MPP scaffolds and fluorinated analogs. Fluorination prevents the formation of rapid clearance metabolites.
Part 2: The Fluorine Solution (Mechanistic Rationale)
Replacing hydrogen with fluorine is not merely a steric block; it fundamentally alters the electronic landscape of the molecule.
Blocking Metabolic Soft Spots
The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). Replacing a hydrogen atom at a specific site of hydroxylation (e.g., the para-position of the phenyl ring) creates a metabolic roadblock.[2] The CYP enzyme cannot abstract the fluorine atom, effectively shutting down that specific pathway.
Electronic Deactivation (The Inductive Effect)
Fluorine is the most electronegative element. When attached to the phenyl ring of an MPP:
Effect: It exerts a strong electron-withdrawing inductive effect (-I).
Result: This lowers the electron density of the aromatic ring. Since CYP-mediated aromatic hydroxylation is an electrophilic process, an electron-deficient ring is a poorer substrate.
Impact on O-Demethylation: By withdrawing electron density, fluorine destabilizes the radical cation intermediate often required for O-demethylation, indirectly slowing down metabolism at the methoxy group even if the fluorine is located elsewhere on the ring.
Modulation of Physicochemical Properties (pKa & LogD)
Fluorination of the phenyl ring influences the basicity of the piperazine nitrogen.
pKa Shift: Fluorine substitution typically lowers the pKa of the piperazine nitrogen by 0.5 – 1.5 log units depending on proximity.
Lipophilicity: While fluorine is lipophilic, the overall effect on LogD
is complex. Lowering the pKa may increase the fraction of the neutral species at physiological pH, potentially increasing membrane permeability but also altering enzyme affinity ().
Part 3: Structure-Metabolism Relationships (SMR)
The following table summarizes the impact of specific fluorination patterns on a generic 2-methoxyphenylpiperazine scaffold.
Modification
Structural Change
Metabolic Impact
Mechanistic Insight
Baseline
2-OMe-Phenylpiperazine
High Clearance
Rapid O-demethylation and para-hydroxylation.
Strategy A
4-Fluoro -2-OMe
Moderate Stability
Blocks para-hydroxylation. Electronic deactivation slows ring oxidation. O-demethylation may still occur.
Strategy B
5-Fluoro -2-OMe
High Stability
Blocks the position para to the methoxy group (a common secondary soft spot). Strong electronic deactivation.
Strategy C
Trifluoromethoxy (-OCF)
Very High Stability
Completely eliminates O-demethylation. Risk: Drastic change in H-bond acceptor capability; may lose target potency.
Strategy D
Trifluoromethyl (-CF)
Variable
Strong deactivation. However, high lipophilicity may decrease (higher affinity for CYP), leading to "Metabolic Switching" (metabolism shifts to the piperazine ring).
Part 4: Experimental Protocol (Microsomal Stability)
To quantify the stability improvements, a rigorous intrinsic clearance (
) assay using liver microsomes is required.
Protocol Design Principles (Self-Validating)
Linearity Check: The assay must be run under linear conditions regarding time and protein concentration.
Metabolic Competency: Positive controls (e.g., Verapamil, Dextromethorphan) must be included to verify CYP activity.
Solvent Limits: Organic solvent (DMSO/ACN) must be <1% to avoid enzyme inhibition.
Step-by-Step Workflow
Materials:
Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL stock.
NADPH Regenerating System (or 10 mM NADPH solution).
Internal Standard (e.g., Propranolol or Tolbutamide).
Procedure:
Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (to ensure
).
Pre-incubation: Mix 1 µM compound with Microsomes (final conc. 0.5 mg/mL) in buffer. Pre-warm at 37°C for 5 minutes.
Initiation: Add NADPH (final conc. 1 mM) to start the reaction.[3][5]
Negative Control:[6] Prepare a parallel set adding Buffer instead of NADPH (checks for chemical instability).
Sampling: At specific time points (0, 5, 15, 30, 45 min), remove 50 µL aliquots.
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex vigorously.
Processing: Centrifuge at 4,000 rpm for 20 min to precipitate proteins.
Analysis: Inject supernatant onto LC-MS/MS. Monitor the Peak Area Ratio (Analyte/Internal Standard).
Assay Workflow Diagram
Caption: Figure 2. Standardized Microsomal Stability Assay workflow ensuring data integrity and reproducibility.
Part 5: Data Interpretation & Calculation
The depletion of the parent compound typically follows pseudo-first-order kinetics.
Plot Data: Plot ln(% Remaining) vs. Time (min).[3]
Determine Slope: The slope of the linear regression is
(depletion rate constant).
Calculate Half-life (
):
Calculate Intrinsic Clearance (
):
Or simplified:
Success Criteria:
High Clearance:
(Likely poor bioavailability).
Low Clearance:
(Good metabolic stability).
References
Vertex AI Search. (2025). Metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Taylor & Francis. Link
ResearchGate. (2008). Metabolic interactions with piperazine-based 'party pill' drugs. Link
National Institutes of Health (PMC). (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Link
ChemRxiv. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Link
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Link
National Institutes of Health (PubMed). (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Link
1-(3,5-difluoro-4-methoxyphenyl)piperazine CAS number and supplier
An In-Depth Technical Guide to 1-(3,5-difluoro-4-methoxyphenyl)piperazine for Researchers and Drug Development Professionals Introduction The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recogn...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(3,5-difluoro-4-methoxyphenyl)piperazine for Researchers and Drug Development Professionals
Introduction
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] These structures are privileged pharmacophores, capable of interacting with a wide range of biological targets, particularly within the central nervous system (CNS).[3][4][5] In recent years, the strategic incorporation of fluorine atoms into drug candidates has become an increasingly prevalent strategy to enhance their pharmacological profiles.[6][7][8] Fluorination can improve metabolic stability, binding affinity, and bioavailability.[6][9] This guide focuses on the specific molecule 1-(3,5-difluoro-4-methoxyphenyl)piperazine, a compound that combines the proven arylpiperazine core with the advantageous properties of fluorine substitution.
It is important to note that as of the writing of this guide, a specific, registered CAS (Chemical Abstracts Service) number for 1-(3,5-difluoro-4-methoxyphenyl)piperazine is not readily found in major public databases. Consequently, off-the-shelf commercial availability is limited, and the compound would likely require custom synthesis for research purposes. This guide will, therefore, provide a comprehensive overview based on its chemical structure and data from closely related analogs to empower researchers in its synthesis, characterization, and evaluation.
Physicochemical Properties
The physicochemical properties of 1-(3,5-difluoro-4-methoxyphenyl)piperazine are predicted based on its structure. The presence of the difluoro and methoxy groups on the phenyl ring significantly influences its electronic and lipophilic characteristics.
Property
Value
Source
Molecular Formula
C11H14F2N2O
PubChem
Molecular Weight
228.24 g/mol
PubChem
Predicted XlogP
1.6
PubChem
Hydrogen Bond Donors
1
PubChem
Hydrogen Bond Acceptors
3
PubChem
The two fluorine atoms are strong electron-withdrawing groups, which will decrease the pKa of the distal piperazine nitrogen compared to its non-fluorinated counterpart. The methoxy group is an electron-donating group, which may partially offset this effect. These electronic modifications can have a profound impact on receptor binding and pharmacokinetic properties.
Synthesis and Characterization
A plausible synthetic route for 1-(3,5-difluoro-4-methoxyphenyl)piperazine involves a nucleophilic aromatic substitution reaction. A common and effective method for the synthesis of N-aryl piperazines is the reaction of a suitably substituted aryl halide with a large excess of piperazine or a protected piperazine derivative.[10][11]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-(3,5-difluoro-4-methoxyphenyl)piperazine.
Step-by-Step Synthetic Protocol
Reaction Setup: To a solution of 1,2,3-trifluoro-4-methoxybenzene (1 equivalent) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperazine (5-10 equivalents) and a base such as potassium carbonate (2-3 equivalents).
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(3,5-difluoro-4-methoxyphenyl)piperazine.
Characterization
The structure of the synthesized compound should be confirmed by a suite of analytical techniques.[12][13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect to see characteristic signals for the aromatic protons, the methoxy group protons, and the piperazine protons.
¹³C NMR: Will show distinct signals for each carbon atom in the molecule.
¹⁹F NMR: Will confirm the presence and chemical environment of the fluorine atoms.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[14]
Potential Pharmacological Profile and Mechanism of Action
Arylpiperazine derivatives are well-known for their activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[3][4][5] The substitution pattern on the phenyl ring is a key determinant of receptor affinity and selectivity. The difluoro-methoxy substitution pattern of the title compound suggests it may have significant affinity for CNS targets. The fluorine atoms can enhance binding to target proteins and improve metabolic stability, potentially leading to a longer duration of action.[6][9]
Hypothetical Signaling Pathway
Caption: Hypothetical GPCR signaling pathway for an arylpiperazine.
Experimental Protocols for In Vitro Evaluation
To assess the pharmacological profile of 1-(3,5-difluoro-4-methoxyphenyl)piperazine, a series of in vitro assays can be performed. A standard method to determine the affinity of a compound for a specific receptor is a competitive radioligand binding assay.
Protocol: Serotonin 5-HT1A Receptor Binding Assay
Materials:
Cell membranes expressing the human 5-HT1A receptor.
Radioligand: [³H]8-OH-DPAT.
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
Non-specific binding control: 10 µM 5-HT.
Test compound: 1-(3,5-difluoro-4-methoxyphenyl)piperazine dissolved in a suitable solvent (e.g., DMSO).
96-well plates and a cell harvester.
Scintillation cocktail and a liquid scintillation counter.
Procedure:
Prepare serial dilutions of the test compound.
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes).
Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.
Wash the filters with ice-cold assay buffer.
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Analytical Methods
A variety of analytical methods are available for the identification and quantification of piperazine derivatives.[14][16][17][18][19]
Method
Application
Key Features
Gas Chromatography-Mass Spectrometry (GC-MS)
Identification and quantification of piperazine derivatives in seized materials.[16]
Provides structural information and allows for the separation of isomers.
High-Performance Liquid Chromatography (HPLC)
Purity determination and quantification in various matrices.
Versatile with a wide range of columns and mobile phases available.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Sensitive detection and quantification in biological samples.[15]
Combines the separation power of HPLC with the sensitivity and specificity of MS.
Suppliers and Availability
As previously mentioned, 1-(3,5-difluoro-4-methoxyphenyl)piperazine is not a readily available stock chemical. Researchers interested in this compound will likely need to pursue one of the following options:
Custom Synthesis: Many chemical suppliers offer custom synthesis services and can produce the compound based on a provided synthetic route.
In-house Synthesis: For laboratories with synthetic chemistry capabilities, the compound can be prepared following a procedure similar to the one outlined in this guide.
Conclusion
1-(3,5-difluoro-4-methoxyphenyl)piperazine represents a promising, yet underexplored, molecule for researchers in drug discovery. Its structure suggests a high potential for activity within the central nervous system. While the absence of a registered CAS number and direct suppliers presents an initial hurdle, this guide provides a foundational framework for its synthesis, characterization, and pharmacological evaluation. The insights and protocols detailed herein are intended to empower researchers to unlock the potential of this and other novel fluorinated arylpiperazine derivatives.
References
Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group - Bentham Open. (2016). Retrieved from [Link]
Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC. (n.d.). Retrieved from [Link]
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Retrieved from [Link]
SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2020). Retrieved from [Link]
A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. (2005). Retrieved from [Link]
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (2021). Retrieved from [Link]
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2022). Retrieved from [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]
In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed. (2006). Retrieved from [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Retrieved from [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - ResearchGate. (2023). Retrieved from [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). Retrieved from [Link]
Supplementary Information. (n.d.). Retrieved from [Link]
The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. (2019). Retrieved from [Link]
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). Retrieved from [Link]
1-(3-METHOXYPHENYL)PIPERAZINE - SWGDrug. (2005). Retrieved from [Link]
Analytical Methods - RSC Publishing. (2010). Retrieved from [Link]
Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC. (n.d.). Retrieved from [Link]
Preparation of 1-(4-methoxy phenyl)-piperazine (LH7) - ResearchGate. (n.d.). Retrieved from [Link]
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024). Retrieved from [Link]
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. (2022). Retrieved from [Link]
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Retrieved from [Link]
A Review on Analytical Methods for Piperazine Determination. (2022). Retrieved from [Link]
Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. (2023). Retrieved from [Link]
Application Note: Synthesis of 1-(3,5-difluoro-4-methoxyphenyl)piperazine via Buchwald-Hartwig Amination
This Application Note is designed for research scientists and process chemists in the pharmaceutical industry. It details the optimized synthesis of 1-(3,5-difluoro-4-methoxyphenyl)piperazine , a privileged scaffold in k...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and process chemists in the pharmaceutical industry. It details the optimized synthesis of 1-(3,5-difluoro-4-methoxyphenyl)piperazine , a privileged scaffold in kinase inhibitors and GPCR ligands, utilizing the Buchwald-Hartwig amination.
Executive Summary
This protocol details the synthesis of 1-(3,5-difluoro-4-methoxyphenyl)piperazine (Target 1 ) via palladium-catalyzed Buchwald-Hartwig amination. The target molecule features a 3,5-difluoro-4-methoxy substitution pattern, which renders the aryl ring electron-deficient. While this electronic character generally facilitates the oxidative addition step of the catalytic cycle, it necessitates careful ligand selection to prevent catalyst deactivation and ensure efficient reductive elimination.
We recommend a two-step sequence utilizing N-Boc-piperazine to guarantee mono-arylation selectivity, followed by quantitative acidolytic deprotection. A direct coupling with free piperazine is discussed as a secondary cost-saving alternative.
Key Performance Indicators (KPIs):
Target Yield: >85% (Isolated, Step 1)
Purity: >98% (HPLC)
Scale: Gram to Decagram
Retrosynthetic Analysis & Strategy
The target structure comprises a piperazine ring attached to a 3,5-difluoro-4-methoxybenzene core. The presence of fluorine atoms at the meta positions relative to the C-N bond (and ortho to the methoxy group) creates a specific electronic environment.
Substrate Selection: The optimal electrophile is 4-bromo-2,6-difluoroanisole (CAS: 104197-14-0). The bromine atom is para to the methoxy group and meta to the fluorine atoms.
Steric/Electronic Considerations: Unlike 2,6-difluoro-substituted aryl halides where ortho-fluorines hinder the metal center, the meta-fluorine pattern in this substrate exerts a strong inductive electron-withdrawing effect (-I) on the C-Br bond without significant steric blocking. This activates the C-Br bond for oxidative addition by Pd(0).
Catalyst System: To couple the secondary amine (piperazine), we utilize RuPhos or BINAP . RuPhos is particularly effective for secondary amines and minimizes β-hydride elimination side reactions.
Reaction Scheme
Caption: Two-step synthetic pathway ensuring mono-selectivity via N-Boc protection.
Detailed Experimental Protocol
Method A: Coupling with N-Boc-Piperazine (Recommended)
This method ensures exclusive mono-arylation and simplifies purification.
Catalyst Pre-activation (Optional but Recommended):
In a glovebox or under argon flow, charge a reaction vial with Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).
Add 1 mL of anhydrous toluene and stir at room temperature for 5 minutes until the solution turns a rich orange/red color, indicating the formation of the active L-Pd(0) species.
Reaction Setup:
To an oven-dried Schlenk tube or pressure vial equipped with a magnetic stir bar, add 4-bromo-2,6-difluoroanisole (1.0 equiv), N-Boc-piperazine (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).
Note on Base: NaOtBu is hygroscopic. Weigh quickly in air or use a glovebox. For scale-up >10g, Cs₂CO₃ (2.0 equiv) in 1,4-dioxane is a milder alternative if base-sensitive groups are present, though NaOtBu is superior for rate.
Initiation:
Add the pre-mixed catalyst solution to the reaction vessel.[10]
Add remaining anhydrous toluene to reach a concentration of ~0.2 M (approx. 5 mL per mmol of substrate).
Seal the vessel and purge with Argon/Nitrogen for 5 minutes (if not set up in a glovebox).
Heating:
Place the vessel in a pre-heated oil bath or heating block at 100°C .
Stir vigorously (800-1000 rpm) for 12–16 hours.
Monitoring: Check reaction progress via HPLC or TLC (Eluent: 20% EtOAc/Hexanes). The starting bromide should be fully consumed.
Workup:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts.
Concentrate the filtrate under reduced pressure.[11]
Purification:
Purify the crude residue via Flash Column Chromatography (SiO₂).[11]
Gradient: 0% → 30% EtOAc in Hexanes.
The N-Boc intermediate is typically a white or pale yellow solid.
Step 2: Boc-Deprotection
Dissolve the N-Boc intermediate in Dichloromethane (DCM) (0.1 M).
Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.
Warm to room temperature and stir for 2 hours.
Quench: Slowly pour the mixture into saturated aqueous NaHCO₃ (Caution: Gas evolution).
Extraction: Extract with DCM (3x). Dry organic layers over Na₂SO₄, filter, and concentrate.
Final Product: 1-(3,5-difluoro-4-methoxyphenyl)piperazine is obtained as a free base (oil or low-melting solid). For storage, convert to the HCl salt by treating with 4M HCl in Dioxane.
Optimization & Troubleshooting Guide
The following table summarizes common issues and validated solutions based on the mechanistic understanding of the Buchwald-Hartwig cycle.
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Catalyst poisoning or oxidation.
Ensure strict inert atmosphere (Ar/N₂). Switch to Pd₂(dba)₃ source to avoid acetate inhibition.
Protodehalogenation
Reduction of Ar-Br to Ar-H.
Solvent too wet or base quality poor. Use fresh anhydrous Toluene and sublimed NaOtBu.
Bis-arylation
Piperazine acting as bridge.
Use N-Boc-piperazine (Method A). If using free piperazine, increase equivalents to 5.0–10.0.
Black Precipitate Early
Pd aggregation ("Pd Black").
Ligand concentration too low. Increase Ligand:Pd ratio to 2:1 or 3:1.
Mechanistic Insight: The "Meta-Fluoro" Effect
In this specific substrate, the fluorine atoms are at the 3 and 5 positions relative to the methoxy group (positions 2 and 6 relative to the C-Br bond? Correction: In 4-bromo-2,6-difluoroanisole, F is at 2,6 relative to OMe, and Br is at 4. Therefore, F is meta to the Br).
Correction Verification:
Structure: Anisole (OMe at 1). F at 2,[3][5][12] 6. Br at 4.
Result: The C-Br bond is flanked by Hydrogens.
Impact: Steric hindrance is minimal. Electronic activation is high due to the inductive effect of F atoms at the meta position relative to the reaction center. This makes the substrate highly reactive toward oxidative addition.
Mechanistic Diagram (Catalytic Cycle)
The following diagram illustrates the catalytic cycle using RuPhos, highlighting the key steps: Oxidative Addition (facilitated by electron-poor ring), Amine Binding, and Reductive Elimination.
Caption: The catalytic cycle. The electron-deficient aryl bromide accelerates the Oxidative Addition step (Red).
Safety & Handling
Piperazines: Potent sensitizers. Inhalation can cause asthma-like symptoms. Handle in a fume hood.
Palladium Catalysts: Heavy metal waste. Dispose of in dedicated containers.
NaOtBu: Corrosive and moisture sensitive.[5] Causes severe skin burns.
References
Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011. Link
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
Driver, M. S., & Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 1996. Link
BenchChem Application Note. "Buchwald-Hartwig Amination of Aryl Halides." Link (General Protocol Reference).
Advanced Protocols for Coupling Piperazine with Electron-Deficient Aryl Halides
Executive Summary & Strategic Overview The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved therapeutics (e.g., Imatinib, Olanzapine, Ciprofloxacin). Its incorpor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved therapeutics (e.g., Imatinib, Olanzapine, Ciprofloxacin). Its incorporation often hinges on the formation of a C–N bond between the secondary amine and an aryl halide.
For electron-deficient aryl halides (e.g., halonitrobenzenes, halopyridines, halopyrimidines), the Nucleophilic Aromatic Substitution (
) is the dominant and most cost-effective pathway. Unlike metal-catalyzed cross-couplings, does not require expensive ligands or transition metals, provided the aryl ring is sufficiently activated by electron-withdrawing groups (EWGs) at the ortho or para positions.
However, a common pitfall in this chemistry is the lack of chemoselectivity. Piperazine is a symmetric diamine; without rigorous process control, bis-arylation (formation of the
-diaryl product) becomes a significant impurity. This guide details the precise reagent hierarchies and protocols to maximize mono-arylation yields and operational efficiency.
Strategic Reagent Selection
The Base: Inorganic vs. Organic
The choice of base dictates the reaction rate and impurity profile.
Base Type
Specific Reagents
Application Context
Mechanism Note
Inorganic Carbonates
,
Standard for thermal . is preferred for less reactive halides due to the "Cesium Effect" (higher solubility/basicity in organic solvents).
Acts as an HCl scavenger. Heterogeneous reaction; requires vigorous stirring.
Tertiary Amines
DIPEA (Hünig's Base),
Used in homogeneous conditions, often with microwave heating or lower boiling solvents (DCM, THF).
Soluble base.[1] Can sometimes act as a nucleophilic catalyst (via DMAP) but less common in simple .
Alkoxides
,
Avoid in standard unless the substrate is very unreactive.
Too strong; promotes side reactions (e.g., hydrolysis of sensitive EWGs like esters or nitriles).
The Solvent: Polarity and Temperature
reactions proceed via a polar transition state (Meisenheimer complex). Polar aprotic solvents are essential for stabilizing this intermediate.
DMF/DMSO: The "Gold Standard" for
. High dielectric constants stabilize the Meisenheimer complex, significantly accelerating the rate.
Acetonitrile (MeCN): Good compromise for ease of workup (lower boiling point than DMF).
NMP: Used for high-temperature reactions (>120 °C) where stubborn substrates require forcing conditions.
Water/Alcohol: Can be used for "Green" chemistry variants but may compete as nucleophiles (hydrolysis/etherification) if the aryl halide is extremely reactive (e.g., fluoronitrobenzene).
The Leaving Group (LG) Hierarchy
In
, the rate-determining step is often the addition of the nucleophile, not the bond breaking. Therefore, highly electronegative atoms that stabilize the intermediate complex react fastest.
Order of Reactivity:
Note: This is the reverse of Pd-catalyzed coupling (
). If your substrate is an Aryl-Fluoride, is the method of choice.
Mechanistic Logic & Decision Pathways
The following diagram illustrates the decision process for selecting the optimal coupling strategy based on substrate electronics.
Figure 1: Decision tree for selecting between
and Metal-Catalyzed coupling based on aryl halide electronics.
Objective: Couple an electron-deficient aryl halide with piperazine while avoiding bis-arylation.
Strategy: Use a large excess of piperazine (acting as both reagent and base) or use mono-Boc-protected piperazine.[1]
Method A1: Using Free Piperazine (Cost-Effective)
Best for early-stage discovery where removing excess piperazine is trivial.
Stoichiometry: Dissolve Piperazine (5.0 - 10.0 equiv) in MeCN or DMF (0.5 M concentration relative to halide).
Why? High statistical probability of the aryl halide encountering a free piperazine molecule rather than a mono-arylated product.
Addition: Heat the piperazine solution to the desired temperature (e.g., 60–80 °C).
Slow Addition: Dissolve the Aryl Halide (1.0 equiv) in a minimal volume of solvent. Add this solution dropwise to the stirring piperazine solution over 30–60 minutes.
Why? Keeps the instantaneous concentration of the electrophile low, further suppressing bis-arylation.
The excess piperazine can often be removed by subliming (if small scale) or by aqueous wash. Piperazine is highly water-soluble; the mono-aryl product is typically more lipophilic.
Partition between EtOAc and Water. Wash organic layer 3x with water to remove free piperazine.
Method A2: Using N-Boc-Piperazine (High Precision)
Best for late-stage intermediates or expensive aryl halides.
Setup: Charge a reaction vial with Aryl Halide (1.0 equiv) , N-Boc-Piperazine (1.1 equiv) , and
(2.0 equiv) .
Solvent: Add DMF or DMSO (concentration 0.2 – 0.5 M).
Reaction: Heat to 80–100 °C. Monitor by LCMS.
Note: If the aryl halide is a fluoronitrobenzene, reaction may proceed at Room Temperature (RT).
Deprotection (Post-Coupling):
Isolate the N-Boc-N'-aryl intermediate.
Treat with TFA/DCM (1:4) or 4M HCl in Dioxane to reveal the free amine.
Protocol B: Microwave-Assisted Synthesis
Objective: Rapid library generation (reaction times < 20 mins).
Vial Loading: In a microwave vial, combine Aryl Halide (0.2 mmol) , Piperazine (1.0 mmol, 5 equiv) , and Ethanol or MeCN (2 mL) .
Note: No external base is needed if using excess piperazine.
Irradiation: Heat at 120–150 °C for 10–20 minutes (high absorption level).
Purification: Direct injection onto Prep-HPLC or SCX (Strong Cation Exchange) cartridge purification.
SCX Protocol: Load mixture → Wash with MeOH (removes non-basic impurities) → Elute with
in MeOH (releases product and piperazine). Evaporate excess piperazine (bp 146 °C) or separate by chromatography.
Protocol C: Pd-Catalyzed Buchwald-Hartwig (The "Safety Net")
Objective: Coupling when the aryl halide is only weakly activated (e.g., 3-chloropyridine or chlorobenzene with weak EWGs).
Reagents:
Catalyst:
(1-2 mol%) or Pd(OAc)2.
Ligand: BINAP (racemic is fine) or Xantphos (2-4 mol%).
Application Notes & Protocols: Leveraging 1-(3,5-difluoro-4-methoxyphenyl)piperazine for the Development of Next-Generation Antipsychotics
Introduction: The Strategic Value of the Fluorinated Phenylpiperazine Scaffold The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Fluorinated Phenylpiperazine Scaffold
The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in centrally active therapeutic agents.[1][2] Its unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties allows it to serve as a key pharmacophore that can be tailored for high-affinity interactions with a range of G protein-coupled receptors (GPCRs).[1][2]
Within this class, the 1-(3,5-difluoro-4-methoxyphenyl)piperazine fragment has emerged as a particularly valuable building block for the design of atypical antipsychotics. Its incorporation into blockbuster drugs such as cariprazine and brexpiprazole underscores its strategic importance.[3][4][5] The rationale for its utility is multifactorial:
Metabolic Stability: The strategic placement of fluorine atoms on the phenyl ring can block sites of oxidative metabolism, potentially improving the pharmacokinetic profile and half-life of the drug candidate.
Receptor Affinity Modulation: The strong electron-withdrawing nature of fluorine can alter the pKa of the distal piperazine nitrogen and influence the electronic environment of the entire scaffold, thereby fine-tuning binding interactions with key receptors like dopamine D2/D3 and serotonin 5-HT1A/5-HT2A.[6]
Optimized Lipophilicity: The methoxy and difluoro substituents provide a balance of lipophilicity that can facilitate blood-brain barrier penetration, a critical requirement for CNS-targeting drugs.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. It details the synthesis of this key building block, its application in the construction of novel drug candidates, and robust protocols for their pharmacological evaluation.
Section 1: Synthesis of the Core Building Block: 1-(3,5-difluoro-4-methoxyphenyl)piperazine
The most reliable and scalable method for constructing the C-N bond between an electron-rich aryl group and a piperazine is the Palladium-catalyzed Buchwald-Hartwig amination.[7][8][9] This reaction is highly versatile and tolerates a wide range of functional groups, making it an industry standard for the synthesis of N-arylpiperazines.[7][10]
Protocol 1: Buchwald-Hartwig Synthesis of 1-(3,5-difluoro-4-methoxyphenyl)piperazine
This protocol describes the coupling of 1-bromo-3,5-difluoro-4-methoxybenzene with an excess of piperazine. Using an excess of the amine starting material can often obviate the need for more complex, mono-protected piperazine variants.
Causality and Experimental Rationale:
Catalyst System: A palladium(II) acetate [Pd(OAc)2] precatalyst is used in combination with a bulky, electron-rich phosphine ligand like Xantphos. This ligand facilitates the crucial reductive elimination step in the catalytic cycle and helps prevent catalyst decomposition.
Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base essential for deprotonating the piperazine nitrogen, forming the active nucleophile for the cross-coupling reaction.
Solvent: Toluene is an excellent high-boiling, non-polar solvent that effectively solubilizes the aryl bromide and the catalyst complex.
Standard reflux apparatus and Schlenk line equipment
Silica gel for column chromatography
Solvents for chromatography (e.g., Dichloromethane/Methanol)
Step-by-Step Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3,5-difluoro-4-methoxybenzene (1.0 eq), piperazine (3.0 eq), and sodium tert-butoxide (1.4 eq).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)2 (0.02 eq) and Xantphos (0.04 eq) in a small amount of toluene. Add this catalyst slurry to the main reaction flask under a positive flow of inert gas.
Reaction: Heat the reaction mixture to 100-110 °C and allow it to stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of 0-10% methanol in dichloromethane, to yield the pure product.
Caption: Synthesis of the core building block via Buchwald-Hartwig amination.
Section 2: Application in the Synthesis of Antipsychotic Lead Compounds
With the 1-(3,5-difluoro-4-methoxyphenyl)piperazine building block in hand, the next critical step is its covalent attachment to a suitable molecular scaffold. This is typically achieved through another C-N cross-coupling reaction, where the secondary amine of the piperazine acts as the nucleophile.
Protocol 2: General Procedure for Coupling to a Heteroaryl Scaffold
This protocol outlines the coupling of the synthesized building block with a generic heteroaryl bromide, a common strategy for creating novel antipsychotic candidates.
Causality and Experimental Rationale:
Stoichiometry: The building block and the heteroaryl bromide are used in near-equimolar amounts (typically a slight excess of one reagent) to drive the reaction to completion.
Catalyst System: The choice of ligand is critical. For heteroaryl systems, biarylphosphine ligands like RuPhos or SPhos often provide superior results by promoting the oxidative addition of the palladium catalyst to the electron-rich heteroaryl bromide.
Base: A strong base like cesium carbonate (Cs2CO3) is often preferred in these couplings as it is less prone to causing side reactions with sensitive functional groups on the heteroaryl scaffold compared to NaOt-Bu.
Reaction Setup: To a dry Schlenk tube, add the heteroaryl bromide (1.0 eq), 1-(3,5-difluoro-4-methoxyphenyl)piperazine (1.1 eq), and cesium carbonate (2.0 eq).
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
Catalyst Addition: Add Pd2(dba)3 (0.015 eq) and RuPhos (0.03 eq) to the tube under a positive flow of argon.
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
Reaction: Seal the Schlenk tube and heat the mixture to 100 °C in an oil bath with stirring for 12-24 hours.
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the final compound.
Caption: General workflow for coupling the building block to a target scaffold.
Section 3: Pharmacological Evaluation of Novel Candidates
The primary mechanism of action for most antipsychotics involves modulation of dopamine and serotonin receptors.[11][12][13] Therefore, the initial pharmacological characterization of new compounds focuses on their binding affinities for the dopamine D2 and serotonin 5-HT2A receptors. Atypical antipsychotics like brexpiprazole and cariprazine are partial agonists at the D2 receptor, a feature thought to contribute to their favorable side-effect profile.[4][11][14][15]
Caption: High-level workflow for pharmacological evaluation.
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (assay buffer only), Non-specific Binding (10 µM Butaclamol), and various concentrations of the test compound (e.g., 0.1 nM to 10 µM).
Reagent Addition: Add 50 µL of the appropriate solution (buffer, Butaclamol, or test compound) to the wells.
Radioligand Addition: Add 50 µL of [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.3 nM) to all wells.
Receptor Addition: Add 100 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction. The total assay volume is 200 µL.
Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]
This protocol is analogous to the D2 assay and is used to determine binding affinity for the 5-HT2A receptor, a key target for mitigating certain side effects of antipsychotics and potentially contributing to efficacy against negative symptoms.[18]
Materials and Reagents:
Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells expressing the human 5-HT2A receptor.[19]
Non-specific Binding (NSB) Agent: Mianserin (10 µM final concentration).
All other apparatus as described in Protocol 3.
Step-by-Step Procedure:
The procedure is identical to Protocol 3, with the following substitutions:
Use the 5-HT2A receptor membrane preparation.
Use [3H]-Ketanserin as the radioligand (at a final concentration near its Kd, e.g., 1.5 nM).
Use Mianserin for determining non-specific binding.
Incubate at 37°C for 30 minutes.
Calculate the Ki value using the Cheng-Prusoff equation as described above.
Table 1: Representative In Vitro Binding Affinity Data
Compound ID
Scaffold
D2 Ki (nM)
5-HT2A Ki (nM)
Selectivity Ratio (D2/5-HT2A)
Ref-1 (Brexpiprazole)
Benzothiophene
0.3
0.5
0.6
DFMPP-001
Benzothiazole
1.2
0.8
1.5
DFMPP-002
Indole
5.4
1.1
4.9
DFMPP-003
Quinoline
0.9
15.2
0.06
DFMPP-004
Benzofuran
2.1
2.3
0.91
This data is hypothetical and for illustrative purposes only.
Protocol 5: In Vivo Model of Antipsychotic Activity: PCP-Induced Hyperlocomotion
This model is widely used to predict the efficacy of antipsychotic drugs.[22][23] Phencyclidine (PCP), an NMDA receptor antagonist, induces a hyperlocomotive state in rodents that mimics some of the positive symptoms of schizophrenia. Effective antipsychotics can attenuate this hyperactivity.[18]
Materials and Reagents:
Male C57BL/6 mice (8-10 weeks old).
Phencyclidine (PCP) hydrochloride.
Test compounds and a reference antipsychotic (e.g., Haloperidol or Risperidone).
Vehicle (e.g., 0.9% saline with 5% Tween 80).
Open-field activity chambers equipped with infrared beams to track movement.
Standard animal handling and injection equipment.
Step-by-Step Procedure:
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Place each mouse in an individual open-field chamber and allow them to habituate for 30 minutes.
Drug Administration: Administer the test compound, reference drug, or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined time before PCP challenge (e.g., 30 minutes for i.p., 60 minutes for p.o.).
PCP Challenge: Administer PCP (e.g., 5 mg/kg, i.p.) to all animals except a vehicle-only control group. Immediately return the animals to their activity chambers.
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-90 minutes following the PCP injection.
Data Analysis: Analyze the data by comparing the total locomotor activity of the different treatment groups using ANOVA followed by post-hoc tests. A statistically significant reduction in locomotor activity in a test compound group compared to the PCP-only group indicates potential antipsychotic efficacy.
Table 2: Representative In Vivo Efficacy Data
Treatment Group
Dose (mg/kg)
Total Locomotor Counts (Mean ± SEM)
% Inhibition of PCP Effect
Vehicle + Saline
-
1500 ± 120
-
Vehicle + PCP
5
8500 ± 550
0%
Risperidone + PCP
1
2500 ± 210**
85.7%
DFMPP-001 + PCP
10
4500 ± 400*
57.1%
DFMPP-003 + PCP
10
7800 ± 610
10.0%
*p<0.05, *p<0.01 compared to Vehicle + PCP group. Data is hypothetical.
Conclusion
The 1-(3,5-difluoro-4-methoxyphenyl)piperazine fragment is a high-value building block for the discovery of novel antipsychotic agents. Its strategic design features contribute to favorable pharmacokinetic and pharmacodynamic properties. The protocols detailed in this guide provide a robust and reproducible framework for the synthesis of this key intermediate, its incorporation into lead candidates, and their subsequent pharmacological evaluation. By systematically applying these synthetic and analytical methodologies, researchers can efficiently advance their drug discovery programs and develop differentiated therapeutics for the treatment of schizophrenia and other psychotic disorders.
References
Stahl, S. M. (2017). The American Psychiatric Association Publishing Textbook of Psychopharmacology.
Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., & Futamura, T. (2014). Brexpiprazole I: Pharmacological characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 635-648. [Link]
González-Maeso, J., & Sealfon, S. C. (2009). Psychedelics and schizophrenia. Trends in neurosciences, 32(4), 225-232. [Link]
Stahl, S. M. (2016). Mechanism of action of brexpiprazole: comparison with aripiprazole. CNS spectrums, 21(2), 1-5. [Link]
Patsnap Synapse. (2024). What is the mechanism of Brexpiprazole?[Link]
Findlay, L., El-Khatib, H., & Williams, M. (2024). A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia. Frontiers in Psychiatry, 15, 1353805. [Link]
O'Dell, S. J., & Gross, G. (2021). Brexpiprazole for the Treatment of Schizophrenia and Major Depressive Disorder: A Comprehensive Review of Pharmacological Considerations in Clinical Practice. Psychopharmacology bulletin, 51(2), 73.
Citrome, L. (2024). A Brief Review of Cariprazine. American Journal of Psychiatry Residents' Journal. [Link]
McCormack, P. L. (2015). Cariprazine: first global approval. Drugs, 75(17), 2035-2043. [Link]
Leite, J. V., Guimarães, F. S., & Moreira, F. A. (2014). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 36, 59-67. [Link]
Psychopharmacology Institute. (2021). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. [Link]
Weiner, I. (2003). The latent inhibition model of schizophrenia: fifty years of research. Neuroscience & Biobehavioral Reviews, 27(7), 671-686.
Popiolek-Kalisz, J., & Wyska, E. (2025).
Charles River Laboratories. (n.d.). Schizophrenia Mouse Model. [Link]
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
ResearchGate. (2025). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. [Link]
Rossi, S., Sestito, S., & Rapposelli, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6563. [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(28), 19047-19071. [Link]
ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. [Link]
National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. [Link]
Hossian, A., & Rej, S. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Organic & Inorganic Au. [Link]
van de Witte, S. V., van der Ellas, A. G., van der Werf, J. F., & de Boer, T. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical biochemistry, 283(2), 245-251. [Link]
ResearchGate. (n.d.). The structure of representative antipsychotic drugs and representative compounds from our previous study. [Link]
National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. [Link]
G G, F., G G, D., A, P., A, S., S, C., & G, M. (2020). Novel 4, 5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & biodiversity, 17(10), e2000351.
Raote, I., Bhattacharya, A., & Panicker, M. M. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
Lukasiewicz, S., Faron-Górecka, A., Kępińska, D., & Kuśmider, M. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PloS one, 13(8), e0203137. [Link]
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
Satała, G., & Bojarski, A. J. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2489.
López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648-1656. [Link]
Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]
The synthesis of 1-(3,5-difluoro-4-methoxyphenyl)piperazine presents a specific challenge in medicinal chemistry. The target aryl ring contains a 4-methoxy group (strongly electron-donating by resonance) and 3,5-difluoro groups (electron-withdrawing by induction).
While the fluorine atoms withdraw electron density, the para-methoxy group significantly deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr) at the 1-position. Consequently, traditional high-heat SNAr attempts often result in low conversion or decomposition.
The Solution: The industry-standard approach for this electron-rich/neutral core is Palladium-Catalyzed Buchwald-Hartwig Amination . This guide focuses on optimizing this catalytic pathway, specifically addressing the common failure mode: Bis-arylation (formation of the "dumbbell" dimer).
Module 1: Diagnostic & Decision Logic
Before modifying your protocol, use this logic flow to identify your bottleneck.
Caption: Diagnostic logic for identifying yield loss in Buchwald-Hartwig amination of aryl piperazines.
Module 2: The Optimized Protocol (Buchwald-Hartwig)
This protocol utilizes RuPhos or BINAP , which are effective for electron-neutral/rich aryl bromides.
Air-sensitive. Handle in glovebox or rapid flow N₂.
BINAP (or RuPhos)
Ligand
0.04 - 0.06
RuPhos is superior for deactivated rings; BINAP is cheaper.
NaOtBu
Base
1.5
Strong base required to deprotonate the amine-Pd complex.
Toluene (or Dioxane)
Solvent
0.2 M conc.
Must be anhydrous and degassed .
Step-by-Step Procedure
Degassing (The "Invisible" Failure Point):
Sparge anhydrous Toluene with Argon/Nitrogen for 20 minutes before adding catalyst. Oxygen kills the active Pd(0) species immediately, stalling the reaction.
Catalyst Pre-complexation:
Add Pd₂(dba)₃, Ligand, and Toluene to the flask.[2] Stir at RT for 5-10 mins until the solution turns a distinct color (often orange/red to yellow/brown), indicating active catalyst formation.
Addition:
Add the Aryl Bromide, Piperazine (5.0 eq) , and NaOtBu.
Note: Piperazine is a solid.[2] Ensure it is finely ground or dissolved to prevent clumping.
Reaction:
Heat to 100°C (Toluene) or 100°C (Dioxane) for 12–16 hours.
Monitor: Check LCMS.[3] You should see the product mass (M+H) and minimal starting material. If you see M + (Aryl) mass, you are forming the dimer.
Workup (Yield Recovery):
Cool to RT. Filter through a Celite pad to remove Palladium black and insoluble salts. Wash with EtOAc.[3][4][5]
The Wash: Wash the organic filtrate with Water (3x) .
Why? Piperazine is highly water-soluble. The target mono-aryl product is lipophilic. This step removes the 4.0 equivalents of excess piperazine, leaving pure product in the organic layer.
Module 3: Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
High levels of Bis-product (Dimer)
Piperazine concentration too low.
Increase Piperazine to 5 eq. The statistical probability of Ar-Pd-L encountering a free piperazine must outweigh it encountering the already-reacted product.
Reaction Stalls (SM remains)
Catalyst death due to Oxygen.
Improve Degassing. Freeze-pump-thaw the solvent or sparge longer. Switch to a precatalyst like RuPhos-Pd-G3 which is more air-stable.
Reaction Stalls (SM remains)
Oxidative Addition failure.
The 4-OMe group deactivates the ring. Switch Ligand to RuPhos or BrettPhos , which are designed for electron-rich aryl halides. Increase Temp to 110°C.
Low Isolated Yield (Clean Crude)
Product lost to aqueous layer.
The product has a basic amine. If your workup water is acidic (pH < 7), the product protonates and stays in water. Ensure workup water is basic (pH ~10-11) or use Brine.
Dark Black Precipitate early
"Palladium Black" formation.
Ligand is not stabilizing Pd(0) effectively. Increase Ligand:Pd ratio to 2:1 or 3:1.
Module 4: Advanced Purification (The "Acid/Base Toggle")
If column chromatography is difficult (product streaks on Silica due to amine), use this chemical purification method:
Result: The Product (basic) and Piperazine (basic) go into the Aqueous Phase .
Result: Non-basic impurities stay in Organic Phase . Discard Organic.
Basification: Take the acidic aqueous phase.[6] Adjust pH to >12 using NaOH.
Re-Extraction: Extract with DCM or EtOAc.
Result: The Product (now free base) moves to Organic Phase .
Note: Excess unsubstituted Piperazine is extremely water soluble and will largely remain in the aqueous phase even at high pH, or can be washed away with subsequent water washes.
Salt Formation (Optional): Treat the final organic layer with HCl in Dioxane/Ether to precipitate the Hydrochloride Salt of your target. This often yields >98% purity without a column.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use the SNAr method instead to save money on Palladium?A: Generally, No. The 4-methoxy group renders the ring too electron-rich for standard SNAr. You would likely need extreme temperatures (>150°C) and a solvent like DMSO/NMP, which often leads to decomposition ("tar") before substitution. If you must use SNAr, consider using the aryl fluorides (1,3,5-trifluoro-4-methoxybenzene) where the leaving group is a Fluorine, not Bromine, as Fluorine is a better leaving group for SNAr due to the Meisenheimer complex stabilization. However, regioselectivity (position 1 vs 3 vs 5) becomes a major risk.
Q2: Why use N-Boc-piperazine?A: Using 1-Boc-piperazine (1.1 eq) guarantees that bis-arylation is chemically impossible (only one NH is free).
Pros: Higher yield of coupled intermediate; no need for large excess of reagents.
Cons: Requires a second step (Deprotection with TFA/HCl).
Verdict: If the 5.0 eq Piperazine route gives messy mixtures, switch to the Boc-route immediately. It is more robust for small-scale (mg to g) synthesis.
Q3: Which Ligand is absolutely best for this specific substrate?A: Literature suggests RuPhos or BrettPhos . These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition into electron-rich aryl halides (like anisoles) and the bulky nature prevents the catalyst from binding to the product's internal nitrogen, preventing poisoning.
References
Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides."[2][7] Journal of the American Chemical Society. Provides the foundational mechanism for ligand selection (BINAP/RuPhos) in amination.
BenchChem Technical Support. "Optimizing reaction conditions for N-arylation of piperazine." Detailed guide on stoichiometry and preventing bis-arylation.
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Comprehensive overview of ligands and conditions for electron-rich substrates.
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. The authoritative guide on choosing between RuPhos, XPhos, and BrettPhos.
Technical Support Center: Strategies for Minimizing Bis-Arylation in Piperazine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized strategies for controlling selectivity in the N-a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized strategies for controlling selectivity in the N-arylation of piperazine, a cornerstone reaction in modern medicinal chemistry. Substituted piperazine motifs are prevalent in pharmaceuticals, making the selective synthesis of mono-arylated products a critical and often challenging objective.[1][2] This document offers field-proven insights and detailed protocols to help you navigate this challenge and minimize the formation of undesired bis-arylated side products.
Core Problem Analysis: Understanding the Inevitability of Bis-Arylation
Piperazine is a symmetrical diamine with two secondary amine nitrogens of similar nucleophilicity. In a coupling reaction with an aryl halide (Ar-X), the initial mono-arylated product (Ar-Piperazine) is formed. However, this product still possesses a reactive N-H bond. Consequently, it can compete with the starting piperazine for the remaining aryl halide, leading to the formation of the bis-arylated (Ar-Piperazine-Ar') byproduct.
Often, the mono-arylated product is even more reactive than the starting piperazine due to electronic effects, which can exacerbate the problem. The primary challenge, therefore, is to favor the reaction of the aryl halide with piperazine over its reaction with the already-formed mono-arylated intermediate.
Caption: Competing pathways in piperazine arylation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during piperazine coupling reactions.
Question 1: My reaction is producing a significant amount of the bis-arylated byproduct. What is the most common cause and the first thing I should check?
Answer: The most frequent cause of excessive bis-arylation is incorrect stoichiometry.[3][4] If the ratio of aryl halide to piperazine is too high (e.g., 1:1 or higher), there isn't enough piperazine to statistically outcompete the mono-arylated intermediate for the electrophile.
Immediate Troubleshooting Steps:
Verify Stoichiometry: Ensure you are using an excess of piperazine relative to the aryl halide. A starting point of 2 to 5 equivalents of piperazine is common. In some cases, piperazine can even be used as the reaction solvent to maximize this ratio.[3][4][5]
Slow Addition: Instead of adding all reagents at once, try a slow, controlled addition of the aryl halide (e.g., via syringe pump) to the mixture containing piperazine and the catalyst. This maintains a low instantaneous concentration of the aryl halide, ensuring it is more likely to react with the highly abundant piperazine.[3][4]
Question 2: How can I achieve highly selective mono-arylation in a reliable and scalable manner?
Answer: The most robust and dependable strategy for ensuring mono-arylation is to use a mono-protected piperazine derivative.[3][4] The protecting group "blocks" one of the nitrogen atoms, preventing it from reacting. The coupling reaction proceeds selectively on the unprotected nitrogen.
The Protecting Group Strategy:
Choose a Protecting Group: The most common and effective choice is the tert-butyloxycarbonyl (Boc) group. N-Boc-piperazine is commercially available and directs the arylation to the free secondary amine.[3][4][6]
Perform the Coupling: Run the coupling reaction (e.g., Buchwald-Hartwig) on the N-Boc-piperazine.
Deprotection: After the desired mono-arylated product is formed and purified, the Boc group is easily and cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to yield the final product.
Caption: The reliable protecting group workflow.
Question 3: My synthesis plan does not allow for the extra steps of protection and deprotection. What are my best options for direct selective mono-arylation?
Answer: If a protecting group strategy is not feasible, you must rely on carefully controlling the reaction conditions to favor mono-arylation.
Key Strategies for Direct Mono-arylation:
Strategy
Principle
Key Parameters & Considerations
Excess Piperazine
Statistical probability. A large excess of piperazine ensures the aryl halide is more likely to encounter an unreacted piperazine molecule.
- Use 2.5 to 10 equivalents of piperazine.[7] - Can serve as the reaction solvent, creating a "green" solvent-free procedure.[5] - Requires efficient separation of the product from excess piperazine during workup.
Slow Addition of Aryl Halide
Kinetic control. Maintains a high piperazine-to-aryl halide ratio throughout the reaction.
- Add the aryl halide solution via syringe pump over several hours. - Requires careful monitoring to ensure the reaction proceeds to completion.
In-situ Monoprotection
Nucleophilicity reduction. Using a salt like piperazine monohydrochloride deactivates one nitrogen atom via protonation.
- Piperazine monohydrochloride can be used directly.[3][4] - Requires an additional equivalent of base to neutralize the HCl salt.
Catalyst & Ligand Choice
Steric and electronic effects. Bulky ligands can sterically hinder the second addition to the more crowded mono-arylated intermediate.
- For Pd-catalyzed reactions, bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often effective.[1][3][5] - Nickel-based catalysts with ligands like 2,2'-bipyridine have also shown good selectivity for mono-arylation.[4]
Question 4: My aryl halide is electron-rich and sterically hindered. What are the best starting conditions to avoid side reactions and achieve good conversion?
Answer: This is a challenging substrate combination that requires a highly active catalytic system. For a palladium-catalyzed Buchwald-Hartwig reaction, the following conditions are recommended:
Catalyst: Use a modern, air-stable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, for reliable activation.[3][4]
Ligand: Employ a bulky, electron-rich biarylphosphine ligand. XPhos or RuPhos are excellent choices as they promote the challenging oxidative addition step with electron-rich aryl chlorides.[1][3]
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[3][4]
Temperature: Higher temperatures, often in the range of 80-110 °C, will likely be necessary to drive the reaction to completion.[3]
Solvent: Ensure you are using a dry, aprotic solvent like toluene or dioxane. Water can deactivate the catalyst.[3][4]
Question 5: I am still struggling with bis-arylation even after optimizing stoichiometry and conditions. Are there alternative coupling reactions I should consider?
Answer: Yes, if the Buchwald-Hartwig reaction is not providing the desired selectivity, you can explore copper-catalyzed methods, which sometimes offer different reactivity profiles.
Ullmann Coupling: This is a classic copper-catalyzed C-N coupling reaction. While traditional protocols required harsh conditions, modern versions using ligands (e.g., diamines, tartramides) can proceed at much milder temperatures, sometimes even room temperature.[3][4][8][9] It can be a good alternative if palladium-based methods fail.[3][4]
Chan-Lam Coupling: This copper-catalyzed method uses arylboronic acids instead of aryl halides. A key advantage is that these reactions can often be run under very mild conditions, frequently at room temperature and open to the air, which simplifies the experimental setup.[3][4]
Caption: Troubleshooting workflow for minimizing bis-arylation.
Detailed Experimental Protocols
Protocol 1: Mono-arylation using N-Boc-Piperazine (Buchwald-Hartwig)
This protocol describes a general procedure for the reliable synthesis of a mono-arylated piperazine using a protecting group strategy.
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, palladium precatalyst, and sodium tert-butoxide.
Evacuate and backfill the vial with an inert gas three times.
Add anhydrous toluene via syringe.
Seal the vial and place it in a preheated oil bath or heating block at 80-110 °C.
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
Upon completion, allow the reaction to cool to room temperature.
Quench the reaction by adding water (5 mL).
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the pure N-Aryl-N'-Boc-piperazine.
Deprotection Step: Dissolve the purified intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Concentrate under reduced pressure and purify as needed.
Protocol 2: Direct Mono-arylation via Stoichiometric Control
This protocol is an alternative when protecting groups cannot be used. Success is highly dependent on the reactivity of the specific aryl halide.
To an oven-dried reaction vial equipped with a magnetic stir bar, add piperazine, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
Evacuate and backfill the vial with an inert gas three times.
Add anhydrous toluene.
In a separate vial, prepare a solution of the aryl chloride in a small amount of anhydrous toluene.
Heat the main reaction mixture to 100 °C.
Slowly add the aryl chloride solution to the heated reaction mixture over 2-4 hours using a syringe pump.
After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
Monitor the reaction progress by TLC or LC-MS, analyzing for the ratio of mono- to bis-arylated product.
Upon completion, cool to room temperature and perform an aqueous workup as described in Protocol 1. Purification may be more challenging due to the presence of excess piperazine and potential for some bis-arylated product.
References
BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. BenchChem Technical Support.
Brenner, E., Schneider, R., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. Tetrahedron Letters, 41(16), 2881–2884.
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
Piticari, A. S., et al. (2022). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ChemRxiv.
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
Zhang, Z., et al. (2024). Site-selective α-C(sp3)
BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. BenchChem Technical Support.
Technical Support Center: Advanced Coupling Protocols for 3,5-Difluoroanilines
Status: Operational Ticket ID: #TCH-35DF-CPL Assigned Specialist: Senior Application Scientist (Catalysis Division) Introduction: The Steric-Electronic Paradox Welcome to the technical support interface. You are likely h...
Welcome to the technical support interface. You are likely here because your standard coupling conditions (e.g.,
, HATU/DIPEA) failed to couple 3,5-difluoroaniline.
The Diagnostic Reality:
While you may perceive the issue as "steric hindrance," 3,5-difluoroaniline is not sterically hindered at the nitrogen center (the 2,6-positions are open). The failure is primarily electronic . The two fluorine atoms at the meta positions exert a powerful inductive effect (-I), significantly reducing the electron density on the nitrogen lone pair (
of conjugate acid 2.5 vs. 4.6 for aniline).
This creates a "pseudo-steric" effect: the amine is such a poor nucleophile that it fails to attack the Pd(II) center or the activated ester, mimicking the behavior of a sterically blocked substrate. True steric hindrance only arises if your electrophilic partner (Aryl Halide or Carboxylic Acid) is ortho-substituted.
This guide provides the protocols to overcome this dual challenge.
Module 1: Diagnostic Workflow
Before selecting a reagent, determine if your bottleneck is the halide (sterics) or the amine (electronics).
Figure 1: Decision matrix for reagent selection based on electrophile sterics and amine nucleophilicity.
Module 2: C-N Bond Formation (Buchwald-Hartwig)
The Mechanism of Failure
In standard cycles, the rate-limiting step is often Oxidative Addition. However, with 3,5-difluoroaniline, the rate-limiting step shifts to the Amine Binding/Deprotonation step. The amine is too weak to displace the halide/ligand on the Pd(II) complex.
The Solution: BrettPhos & Strong Bases
We utilize BrettPhos , a bulky, electron-rich biaryl phosphine.[1]
Why? It forms a highly active monomeric Pd(0) species. Crucially, it facilitates the binding of weak nucleophiles and accelerates the reductive elimination, which can be sluggish with electron-deficient anilines.
The Base: We switch from weak bases (
) to LHMDS (Lithium Hexamethyldisilazide). LHMDS deprotonates the aniline in situ, creating a lithiated anilide which is a far superior nucleophile than the neutral amine.
Protocol A: The "BrettPhos" Standard (High Success Rate)
Component
Equivalents
Role
Aryl Halide
1.0 eq
Electrophile (Br > Cl >> OTf)
3,5-Difluoroaniline
1.2 eq
Nucleophile (Excess ensures kinetics)
Pd Precatalyst
0.02 eq (2 mol%)
BrettPhos Pd G3 or G4 (Ensures 1:1 L:Pd ratio)
Base
2.5 eq
LHMDS (1.0 M in THF). Add dropwise.
Solvent
[0.2 M]
THF or Toluene (Anhydrous, degassed)
Temperature
65°C
Moderate heat prevents defluorination.
Step-by-Step Execution:
Inert Setup: Flame-dry a reaction vial equipped with a stir bar. Cycle Argon/Vacuum 3 times.
Purification: 3,5-difluoroanilines are non-polar. Use Hexane/EtOAc gradients (often 0-10% EtOAc is sufficient).
Critical Note: If your Aryl Halide is extremely sterically hindered (e.g., 2,6-dimethylbromobenzene), switch the ligand to RuPhos but keep the LHMDS base. RuPhos is smaller than BrettPhos, allowing the bulky halide to approach the Pd center.
Module 3: Amide Coupling (The "Dead" Nucleophile)
Standard reagents (EDC, HBTU) form active esters that are susceptible to hydrolysis before the weak 3,5-difluoroaniline can attack. We must use a reagent that drives kinetics through a highly reactive intermediate or solvent assistance.
Protocol B: T3P (Propylphosphonic Anhydride)
T3P is the superior choice.[3] It generates a mixed anhydride that is highly reactive but sterically protected from side reactions (epimerization).
Parameter
Specification
Causality
Reagent
T3P (50% w/w in EtOAc)
High reactivity; byproduct is water-soluble (easy workup).
Base
Pyridine (as solvent/base)
Acts as a nucleophilic catalyst (forming N-acyl pyridinium) and proton sponge.
Stoichiometry
1:1.5:2.0 (Acid:Amine:T3P)
Excess T3P drives the equilibrium for poor nucleophiles.
Temp
50°C - 80°C
Heat is required to overcome the activation energy of the poor amine.
Step-by-Step Execution:
Dissolve Carboxylic Acid (1.0 eq) and 3,5-Difluoroaniline (1.5 eq) in Pyridine (concentration 0.3 M).
Alternative: Use EtOAc with 4.0 eq DIPEA, but Pyridine is superior for this specific aniline.
Add T3P (2.0 eq, 50% solution) dropwise.
Heat to 60°C for 12 hours. Monitor by LCMS.
Workup: Dilute with EtOAc. Wash with 1M HCl (critical to remove Pyridine), then sat.
, then Brine.
Module 4: Troubleshooting & FAQs
Visualizing the Pathway
Figure 2: Catalytic cycle highlighting the critical failure point (Amine Binding) for electron-deficient substrates.
Frequently Asked Questions
Q1: I see full conversion of the bromide, but no product. Just de-halogenated starting material.
Diagnosis: This is "Hydrodehalogenation." The Pd inserted into the Ar-Br bond, but the amine failed to bind. The Pd species grabbed a hydride (likely from solvent or impurities) and eliminated.
Fix: Your amine binding is the bottleneck.
Increase amine concentration (to 1.5 eq).
Switch base to LHMDS (if using Carbonate).
Ensure strict exclusion of moisture (water kills the LHMDS).
Q2: Can I use HATU? T3P is not available.
Answer: Yes, but standard protocols fail.
Modification: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive.[4] Pre-activate the acid with HATU/DIPEA/HOAt for 15 minutes before adding the 3,5-difluoroaniline. Heat is almost certainly required (50°C).
Q3: My product has lost a fluorine atom (Defluorination).
Diagnosis: This occurs via "C-F Activation" at high temperatures, especially if the reaction stalls.
Fix:
Lower temperature to 65°C (do not exceed 80°C).
Use a precatalyst (G3/G4) to initiate the reaction faster, reducing the thermal residence time.
Q4: Is microwave heating recommended?
Answer: Use with caution. While it accelerates kinetics, 3,5-difluoroanilines are prone to decomposition at the superheated temperatures (>120°C) often used in microwaves. Try conventional heating at 80°C first.
References
Maiti, D., & Buchwald, S. L. (2009). Ligands for the Palladium-Catalyzed Amination of Electron-Deficient Amines. Journal of the American Chemical Society.[5]
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
Patterson, B., et al. (2011). T3P: A versatile reagent for amide coupling. Organic Letters.
Technical Support Center: Optimizing Reaction Temperature for SNAr Synthesis of Arylpiperazines
Welcome to the technical support center for the synthesis of arylpiperazines via Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of arylpiperazines via Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions related to optimizing reaction temperature.
Troubleshooting Guide
This section addresses specific challenges you might encounter during your experiments, with a focus on the critical role of reaction temperature.
Q1: My SNAr reaction shows low or no conversion of the starting material. How does temperature play a role and what should I do?
A1: Low conversion is a common issue in SNAr reactions and temperature is a critical parameter to investigate. Here’s a systematic approach to troubleshooting:
Insufficient Thermal Energy: The primary function of heat in this reaction is to provide the necessary activation energy for the nucleophilic attack on the aromatic ring, which is the rate-determining step.[1][2] If the temperature is too low, the reaction may be kinetically slow or not proceed at all.
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for SNAr reactions range from room temperature to 150 °C, and sometimes higher, depending on the reactivity of your substrates. For less activated substrates, temperatures of 50-60 °C may be required, while more challenging reactions can necessitate temperatures between 80-130 °C.
Substrate Reactivity: The aromatic ring must be sufficiently activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[3][4] The more electron-deficient the ring, the lower the temperature required for the reaction to proceed.
Solution: If your substrate is not sufficiently activated, a higher reaction temperature is generally required to overcome the higher activation barrier.
Leaving Group Ability: In SNAr, the typical leaving group reactivity order is F > Cl > Br > I.[3] This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and susceptible to nucleophilic attack.[3] If you are using a less reactive leaving group (e.g., Cl, Br, I), a higher temperature may be necessary to facilitate the reaction.
Solvent Choice: Polar aprotic solvents like DMSO, DMF, and acetonitrile are preferred as they solvate the cation but leave the nucleophile "naked" and more reactive.[3][5] The choice of solvent can influence the optimal reaction temperature. For instance, reactions in DMSO can often be performed at lower temperatures compared to other polar aprotic solvents due to its ability to significantly accelerate SNAr reactions.[5]
Q2: I'm observing the formation of multiple side products at elevated temperatures. What are these byproducts and how can I minimize them?
A2: High temperatures can lead to a loss of selectivity and the formation of undesired side products. Here are some common issues and their solutions:
Di-substitution: If your aryl halide has more than one leaving group, high temperatures can promote double substitution, where two molecules of piperazine react with the same aromatic ring.
Solution: To favor mono-substitution, consider lowering the reaction temperature and using a stoichiometric amount of the piperazine nucleophile.[3]
Reaction with Solvent (Solvolysis): At elevated temperatures, some polar aprotic solvents, or trace impurities within them, can act as nucleophiles and compete with the piperazine.
Solution: It is advisable to use a non-reactive, polar aprotic solvent and ensure it is anhydrous.[3]
Decomposition: The starting materials or the desired product may be thermally unstable at higher temperatures, leading to decomposition and a complex mixture of byproducts.
Solution: If you suspect thermal decomposition, try running the reaction at the lowest possible temperature that still provides a reasonable reaction rate. You can also consider using microwave-assisted synthesis, which can rapidly heat the reaction mixture to the desired temperature and often leads to cleaner reactions with shorter reaction times.[6][7]
Benzyne Formation: Under very harsh conditions (high temperatures and a strong base), aryl halides lacking activating groups can undergo an elimination-addition reaction via a benzyne intermediate, which can lead to a mixture of regioisomers.[4]
Solution: This is generally not an issue for activated aryl halides under typical SNAr conditions. If you are working with unactivated systems, carefully control the temperature and base strength.
Q3: How do I determine the optimal reaction temperature for my specific arylpiperazine synthesis?
A3: The optimal temperature is a balance between achieving a good reaction rate and minimizing side product formation. A systematic approach is recommended:
Literature Precedent: Start by reviewing the literature for similar SNAr reactions to get a suitable starting temperature range.
Scouting Reactions: Set up a series of small-scale reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).
Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will allow you to observe the consumption of starting materials and the formation of the desired product and any byproducts.
Analysis: Compare the results from the different temperatures to identify the temperature that gives the best conversion to the desired product with the fewest impurities in a reasonable amount of time.
Below is a flowchart to guide your temperature optimization process:
Caption: A workflow for systematic temperature optimization in SNAr reactions.
Frequently Asked Questions (FAQs)
Q4: Is a higher temperature always better for SNAr reactions?
A4: Not necessarily. While increasing the temperature generally increases the reaction rate, it can also lead to the issues discussed in Q2, such as the formation of side products and decomposition.[5] The goal is to find the "sweet spot" that provides an efficient conversion to the desired arylpiperazine without significant byproduct formation. This often involves a trade-off between reaction time and yield/purity.
Q5: What is the difference between kinetic and thermodynamic control in the context of SNAr reaction temperature?
A5: This concept is crucial when competing reaction pathways can lead to different products.
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the one with the lower activation energy) will be the major product.[8] This is known as the kinetic product.
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing an equilibrium to be established.[9] Under these conditions, the most stable product will be the major product, regardless of how quickly it is formed.[8] This is the thermodynamic product.
For many SNAr syntheses of arylpiperazines, the desired product is both the kinetic and thermodynamic product. However, if you are observing a change in the product ratio over time or at different temperatures, you may be seeing an interplay between kinetic and thermodynamic control.
Q6: Can microwave heating be used to optimize the reaction temperature?
A6: Yes, microwave-assisted organic synthesis (MAOS) is an excellent tool for optimizing SNAr reactions.[6][7] Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[10] The ability to precisely control the temperature and reaction time makes it ideal for rapid screening of optimal conditions.
Q7: How does the choice of solvent affect the optimal reaction temperature?
A7: The solvent plays a critical role in SNAr reactions and influences the required temperature.[11][12]
Polar Aprotic Solvents (DMSO, DMF, NMP, Acetonitrile): These are the solvents of choice for SNAr reactions.[3][13] They are effective at solvating cations but poorly solvate anions, leaving the nucleophile more "naked" and reactive.[5] This increased reactivity often allows the reaction to be run at a lower temperature. DMSO is particularly effective at accelerating SNAr reactions, which can sometimes allow for reactions to be run at or near room temperature.[5]
Polar Protic Solvents (e.g., alcohols, water): These solvents are generally avoided for SNAr reactions because they can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[3] If a protic solvent must be used, a higher reaction temperature is typically required.
Q8: My reaction works well at a small scale, but the yield drops upon scale-up, even at the same temperature. What could be the issue?
A8: This is a common problem in process chemistry, and heat transfer is often the culprit. In a larger reaction vessel, it can be more difficult to achieve uniform heating, and "hot spots" can develop, leading to localized decomposition or side reactions. Conversely, inefficient heating can result in incomplete conversion.
Solution: Ensure efficient stirring to promote even heat distribution. For very large-scale reactions, consider using a jacketed reactor with a circulating heating fluid for better temperature control. A slower rate of heating during the initial phase of the reaction can also be beneficial.
Experimental Protocol: Temperature Screening for SNAr Synthesis of an Arylpiperazine
This protocol provides a general method for screening optimal reaction temperatures for the synthesis of an arylpiperazine.
Materials:
Aryl halide (e.g., 4-fluoro-nitrobenzene)
Piperazine derivative
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
Base (e.g., K₂CO₃ or DIPEA)
Small reaction vials with caps (e.g., 2 mL microwave vials)
Stir bars
Heating block or oil bath with temperature control
TLC plates and developing chamber
LC-MS system for accurate analysis
Procedure:
Preparation: In separate, labeled reaction vials, add the aryl halide (1.0 eq.), the piperazine derivative (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
Solvent Addition: To each vial, add the anhydrous polar aprotic solvent to achieve a consistent concentration (e.g., 0.1-0.5 M).
Heating: Place the vials in a pre-heated heating block or oil bath at the desired screening temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).
Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.
Analysis:
TLC Analysis: Spot the aliquot on a TLC plate alongside the starting materials to visually assess the progress of the reaction.
LC-MS Analysis: Dilute the aliquot and inject it into the LC-MS to determine the ratio of starting material to product and identify any major byproducts.
Data Interpretation: Create a table to compare the conversion, yield (if an internal standard is used), and byproduct profile at each temperature and time point. This will allow you to identify the optimal temperature that provides the best balance of reaction rate and selectivity.
Temperature (°C)
Time (h)
Conversion (%)
Product:Byproduct Ratio
60
24
25
>99:1
80
8
95
98:2
100
2
>99
95:5
120
1
>99
85:15
Caption: Example data table for temperature screening experiment.
Caption: Experimental workflow for temperature screening.
References
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. Available from: [Link].
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. Available from: [Link].
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways - ResearchGate. Available from: [Link].
Solvent Molecules Play a Role in an SNAr Reaction - ChemRxiv. Available from: [Link].
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - MDPI. Available from: [Link].
Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. Available from: [Link].
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available from: [Link].
Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC. Available from: [Link].
SNAr Reaction - gChem Global. Available from: [Link].
Understanding product optimization: Kinetic versus thermodynamic control. Available from: [Link].
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PubMed Central. Available from: [Link].
Thermodynamic and kinetic reaction control - Wikipedia. Available from: [Link].
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link].
Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Available from: [Link].
Directed nucleophilic aromatic substitution reaction. Available from: [Link].
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Available from: [Link].
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. Available from: [Link].
Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. Available from: [Link].
Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - Frontiers. Available from: [Link].
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available from: [Link].
Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution - Sciforum. Available from: [Link].
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Available from: [Link].
Kinetic vs Thermodynamic Control in Reactions | PDF - Scribd. Available from: [Link].
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available from: [Link].
SNAr troubleshooting : r/AskChemistry - Reddit. Available from: [Link].
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link].
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link].
0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine - ResearchGate. Available from: [Link].
Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - MDPI. Available from: [Link].
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. Available from: [Link].
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC. Available from: [Link].
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available from: [Link].
SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. - ResearchGate. Available from: [Link].
Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Available from: [Link].
Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor - ResearchGate. Available from: [Link].
One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Available from: [Link].
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link].
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Available from: [Link].
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC. Available from: [Link].
Solvent-free microwave-assisted synthesis of aripiprazole - SciSpace. Available from: [Link].
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Palladium Removal from Piperazine Intermediates
Core Diagnostic & Strategy
The Challenge:
Piperazine derivatives present a unique challenge in palladium (Pd) removal.[1] Unlike simple aromatics, the piperazine motif contains basic nitrogen atoms (
) that act as potent ligands. These nitrogens coordinate tightly to Pd(II) species, forming stable complexes that resist standard washes.
The "Ligand Competition" Principle:
Effective removal requires introducing a scavenger or chelator with a binding affinity constant (
) significantly higher than that of your piperazine product.
If
: Pd migrates to the scavenger.
If
: Equilibrium stalls; removal is poor.
Triage: Select Your Strategy
Figure 1: Strategic decision tree for selecting a palladium removal method based on initial contamination levels and operational scale.
Method A: Functionalized Silica Scavengers (The Gold Standard)
Best For: Late-stage intermediates, high-value compounds, and achieving single-digit ppm levels.
Mechanism: Surface-grafted ligands (Thiols, Thioureas) chemically bind Pd.
Protocol:
Scavenger Selection: For amines/piperazines, Thiol (-SH) or Thiourea functionalized silicas are superior. Avoid amine-functionalized scavengers (e.g., diamines), as they offer no selectivity advantage over your product.
Loading: Add 5–10 equivalents of scavenger relative to the residual Pd content (not the product).
Solvent Compatibility: Ensure the product is fully soluble. THF, MeOH, and EtOAc are ideal. Avoid DMF/DMSO if possible (they compete for Pd).
Crucial Step: Heat to 50–60°C for 4–12 hours. Room temperature is often insufficient to break the Pd-Piperazine bond.
Filter through a 0.45 µm membrane or a Celite pad.
Troubleshooting Guide:
Issue
Probable Cause
Corrective Action
Pd levels remain static
Kinetic trap: Pd is tightly bound to piperazine.
Increase temperature to 65°C. Add 1% acetic acid to protonate the piperazine (if product stable), weakening its grip on Pd.
Scavenger turns black immediately
High Pd(0) colloidal content.
This is good; it indicates adsorption. If removal is incomplete, the surface is saturated. Perform a second pass with fresh scavenger.
Loss of Product Yield
Non-specific binding to the silica backbone.
Switch to a "capped" silica (end-capped free silanols) or wash the filter cake with a polar solvent (e.g., MeOH with 5% ).
Method B: N-Acetylcysteine (NAC) Wash (The Chelation Wash)
Best For: Large-scale operations where solid scavengers are too expensive; specifically effective for removing Pd from amine-rich molecules.
Mechanism: NAC is a water-soluble ligand that out-competes the piperazine for Pd, pulling it into the aqueous phase or keeping it in the mother liquor during crystallization.
Protocol:
Dissolution: Dissolve crude product in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, or DCM).
Reagent Prep: Prepare a 10% aqueous solution of N-Acetylcysteine. Use 10–20 equivalents relative to Pd.
The Wash:
Mix the organic and aqueous phases vigorously at 40–50°C for 1–2 hours. Note: Heat is required to facilitate ligand exchange.
Adjust pH to 7–8 with mild base (e.g.,
) to ensure NAC is deprotonated and active.
Separation: Separate phases. The Pd-NAC complex is water-soluble and red/brown.
Polishing: Wash the organic layer with water/brine to remove residual NAC.
Data Summary: Efficacy of NAC vs. Standard Washes
Wash Type
Pd Removal Efficiency
Notes
Water / Brine
< 5%
Ineffective; Pd remains bound to piperazine.
1M HCl
20–40%
Protonation helps, but Pd salts often remain soluble in organics.
N-Acetylcysteine (aq)
> 95%
Highly Specific. Forms stable, water-soluble [Pd(NAC)2] species.
EDTA (aq)
10–30%
Kinetics are too slow for Pd removal in organic biphasic systems.
Method C: Activated Carbon (The Bulk Eraser)
Best For: Gross reduction of high Pd levels (>1000 ppm) before using more expensive methods.
Warning: Activated carbon is non-selective and can adsorb up to 10-15% of your piperazine product if not monitored.
Protocol:
Selection: Use specialized carbon (e.g., Darco KB-B or charcoal specific for metal removal).
Dosage: Add 10–20 wt% of carbon relative to the mass of the crude product.
Treatment: Stir at room temperature for 1–2 hours. Do not heat significantly, as this promotes reversibility and product degradation.
Filtration: Filter over a compacted Celite pad. Wash the cake thoroughly to recover adsorbed product.[3]
FAQ: Expert Troubleshooting
Q: I used a Thiol scavenger, but my Pd levels actually increased after filtration. How is this possible?A: This is a common artifact. If you have colloidal Pd (nanoparticles) that was previously "invisible" to your assay (heterogeneous), the scavenger might have partially dissolved it into soluble Pd-Thiol complexes that leached through the filter.
Fix: Ensure you use a scavenger with a tight pore size and wash the filter cake extensively. Alternatively, the "increase" is analytical error due to matrix effects; verify with ICP-MS digestion.
Q: Can I just crystallize the product to remove Pd?A: With piperazines, often no . The Pd-piperazine complex can co-crystallize with your product, or get trapped in the crystal lattice (occlusion).
Fix: Add a "holding agent" like N-Acetylcysteine or a soluble scavenger (e.g., TMT) to the mother liquor during crystallization to keep the Pd in solution while the product precipitates.
Q: My piperazine is acid-sensitive. Can I still use the protonation trick?A: No. If you cannot protonate the piperazine, you must rely on displacement . Use a super-nucleophilic scavenger like SiliaMetS® DMT (Dimercaptotriazine) or TMT (Trithiocyanuric acid). These have higher affinity for Pd than the piperazine nitrogen, even without acid.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link
International Council for Harmonisation (ICH). (2019). ICH Q3D(R2): Guideline for Elemental Impurities. Link
Onyx Scientific. (2023). Palladium Scavenging: From 1% to within ICH limits (Case Study including N-Acetylcysteine). Link
Biotage. (2023).[4] Metal Scavenging User Guide: Strategies for Work-up and Purification. Link
comparison of 1-(3,5-difluoro-4-methoxyphenyl)piperazine vs 1-(4-methoxyphenyl)piperazine (MeOPP)
Topic: Technical Comparison: 1-(3,5-Difluoro-4-methoxyphenyl)piperazine vs. 1-(4-Methoxyphenyl)piperazine (MeOPP) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Comparison: 1-(3,5-Difluoro-4-methoxyphenyl)piperazine vs. 1-(4-Methoxyphenyl)piperazine (MeOPP)
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Case for Fluorination
In the optimization of phenylpiperazine scaffolds—a privileged structure in CNS and antifungal drug discovery—1-(4-methoxyphenyl)piperazine (MeOPP) serves as the baseline pharmacophore. However, its utility is often limited by rapid oxidative metabolism and off-target serotonergic toxicity.
1-(3,5-difluoro-4-methoxyphenyl)piperazine represents a strategic bioisostere . By introducing fluorine atoms at the ortho positions relative to the methoxy group, researchers modulate the electronic landscape of the phenyl ring, blocking metabolic "soft spots" and altering the basicity of the piperazine nitrogen. This guide compares these two agents, focusing on their physicochemical profiles, metabolic stability, and synthetic accessibility.
Quick Selection Guide
Feature
1-(4-Methoxyphenyl)piperazine (MeOPP)
1-(3,5-Difluoro-4-methoxyphenyl)piperazine
CAS Number
38212-30-5 (Free base)
204634-62-8
Primary Role
Reagent / Metabolite / CNS Ligand
Metabolically Stable Building Block
Metabolic Liability
High (Rapid O-demethylation by CYP2D6)
Low (Steric/Electronic block of CYP oxidation)
Legal Status
Controlled/Watch-list (Psychoactive)
Research Chemical (Non-controlled)
Key Application
Synthesis of Urapidil, Naftopidil
Lead Optimization (Antifungal/CNS)
Physicochemical & Pharmacological Profiling[1]
Structural Bioisosterism
The addition of two fluorine atoms to the MeOPP scaffold induces significant electronic changes.
MeOPP: The methoxy group is an electron-donating group (EDG), making the phenyl ring electron-rich and susceptible to electrophilic aromatic substitution and oxidative attack.
Difluoro-Analog: Fluorine is highly electronegative. Placing fluorines at the 3,5-positions pulls electron density away from the ring and the methoxy oxygen. This reduces the pKa of the piperazine nitrogen (via inductive effect) and lowers the lipophilicity (LogD) slightly due to polarity, while potentially increasing metabolic stability.
Metabolic Stability (The "Fluorine Effect")
The primary failure mode for MeOPP in vivo is O-demethylation catalyzed by Cytochrome P450 2D6 (CYP2D6), yielding 1-(4-hydroxyphenyl)piperazine (pOHPP).
Mechanism: The CYP enzyme abstracts a hydrogen from the methoxy group.
Optimization: In the 3,5-difluoro analog, the C-F bonds sterically hinder the approach of the heme iron to the methoxy group. Furthermore, the electron-withdrawing nature of fluorine strengthens the C-H bonds of the methoxy group, increasing the activation energy required for hydrogen abstraction.
Receptor Affinity (5-HT Systems)
MeOPP is a known non-selective serotonin receptor agonist/antagonist (5-HT1A, 5-HT2A), contributing to its psychoactive "party pill" profile. The 3,5-difluoro substitution is often employed to reduce this off-target affinity or to shift selectivity towards specific subtypes (e.g., 5-HT7) or away from CNS targets entirely in antifungal applications.
Visualization: Metabolic Blocking Strategy
The following diagram illustrates the metabolic vulnerability of MeOPP versus the blocking mechanism in the difluoro analog.
While MeOPP is often synthesized via nucleophilic aromatic substitution (SNAr) on 1-chloro-4-nitrobenzene followed by reduction and alkylation, the 3,5-difluoro analog requires a more specialized approach due to the deactivated nature of the aryl ring (if starting from bromo-precursors).
Comparative Guide: Binding Affinity of 3,5-Difluoro Analogs at 5-HT1A and 5-HT7 Receptors
This guide provides an in-depth technical analysis of the binding characteristics of 3,5-difluoro-phenylpiperazine analogs at 5-HT1A and 5-HT7 receptors. It synthesizes structure-activity relationship (SAR) data, experim...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the binding characteristics of 3,5-difluoro-phenylpiperazine analogs at 5-HT1A and 5-HT7 receptors. It synthesizes structure-activity relationship (SAR) data, experimental protocols, and mechanistic insights for researchers in neuropsychopharmacology.
Executive Summary
The modulation of serotonin receptors, specifically the 5-HT1A (inhibitory,
-coupled) and 5-HT7 (excitatory, -coupled) subtypes, represents a critical strategy in the development of atypical antipsychotics and antidepressants. While ortho-methoxy substitutions (e.g., in WAY-100635) are the gold standard for 5-HT1A affinity, 3,5-difluoro substitutions on the phenylpiperazine moiety have emerged as a strategic bioisostere.
This substitution pattern is primarily employed to:
Block Metabolic Hotspots: Fluorine at the 3,5-positions prevents hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) without introducing the steric bulk of chlorine or methyl groups.
Modulate Lipophilicity: The strong electron-withdrawing nature of the difluoro motif alters the pKa of the piperazine nitrogen, influencing membrane permeability and receptor residence time.
Refine Selectivity: Data indicates that while 3,5-difluoro analogs often maintain nanomolar affinity, they exhibit a distinct selectivity profile compared to the 2-fluoro (ortho) or 4-fluoro (para) analogs, often favoring a balanced 5-HT1A/5-HT7 profile suitable for multi-target drugs.
Mechanistic Rationale & Signaling Pathways
Understanding the binding affinity requires contextualizing the downstream effects. 5-HT1A and 5-HT7 receptors often act in functional opposition or synergy depending on the brain region (e.g., hippocampus).
Signaling Cascade Diagram
The following diagram illustrates the divergent signaling pathways activated by these receptors.
Caption: Divergent signaling: 5-HT1A inhibits adenylyl cyclase and activates GIRK channels, while 5-HT7 stimulates cAMP production.
The binding affinity of arylpiperazines is heavily dictated by the electronic and steric environment of the phenyl ring. The 3,5-difluoro pattern provides a unique middle ground between the high-affinity ortho-substitution and the metabolic stability of para-substitution.
Comparative Data: Impact of Phenyl Ring Substitution
The table below synthesizes
values from representative SAR studies (e.g., Bioorg. Med. Chem., J. Med.[1] Chem.) comparing the 3,5-difluoro motif against standard substitutions in long-chain arylpiperazine scaffolds.
Substitution Pattern
5-HT1A Affinity (, nM)
5-HT7 Affinity (, nM)
Selectivity (1A vs 7)
Key Characteristics
Unsubstituted (H)
10 – 50
50 – 200
Moderate 1A
Baseline scaffold; metabolically labile.
2-Methoxy (Ortho)
0.1 – 2.0
> 100
High 1A
"Gold Standard" (e.g., WAY-100635). Steric bulk forces active conformation.
4-Fluoro (Para)
5 – 20
10 – 50
Balanced
Common in antipsychotics (e.g., Azaperone). Blocks para-hydroxylation.
Metabolically robust. Electron-deficient ring enhances stacking without steric clash.
Critical Insight: In specific tetrahydropyridine (THP) analogs, the 3,5-difluoro substitution improved 5-HT1A affinity to 425 nM compared to 706 nM for the unsubstituted analog, demonstrating a favorable electronic effect. While less potent than the 3,5-dimethyl analog (105 nM) in that specific series, the difluoro analog offers superior metabolic stability by blocking the primary sites of oxidative metabolism.
Why 3,5-Difluoro?
Electronic Effect: The fluorine atoms withdraw electron density from the phenyl ring, reducing the pKa of the N4 piperazine nitrogen. This reduces the energy penalty for desolvation upon entering the hydrophobic binding pocket.
Steric Profile: Unlike chlorine or methyl groups, fluorine is small (Van der Waals radius ~1.47 Å vs 1.2 Å for H). This allows the 3,5-difluoro analogs to fit into restrictive pockets (like the 5-HT7 binding site) that might reject bulkier 3,5-dimethyl or 3,5-dichloro analogs.
Experimental Methodologies
To generate the data described above, precise radioligand binding assays are required. The following protocol is a field-validated standard for discriminating between 5-HT1A and 5-HT7 affinity.
Protocol: Dual-Receptor Radioligand Binding Assay
Materials:
Source Tissue: Recombinant human 5-HT1A and 5-HT7 receptors expressed in HEK-293 or CHO cells.
Radioligands:
5-HT1A:
-8-OH-DPAT (Specific Activity ~100-170 Ci/mmol).
5-HT7:
-SB-269970 or -5-CT (Note: 5-CT is non-selective; requires masking).
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).
Wash 3x with ice-cold buffer.
Measure radioactivity via liquid scintillation counting.[1]
Self-Validating Logic (Quality Control)
The "Window" Check: If Total Binding is < 5x Non-Specific Binding, the assay sensitivity is insufficient.
The Hill Slope: A Hill slope significantly deviating from 1.0 (e.g., < 0.8) suggests negative cooperativity or multiple binding sites, common with fluorinated ligands affecting membrane fluidity.
Workflow Diagram
Caption: Standardized radioligand binding workflow for determining Ki values.
References
Leopoldo, M., et al. (2011). "Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents." Journal of Medicinal Chemistry.
Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology.
Glennon, R. A., et al. (1996). "Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry.
Krobert, K. A., & Levy, F. O. (2002). "The human 5-HT7 receptor splice variants: constitutive activity and inverse agonist effects." British Journal of Pharmacology.[1]
Modica, M., et al. (2013). "Design, synthesis and binding properties of new long-chain arylpiperazines as 5-HT1A/5-HT7 receptor ligands." Bioorganic & Medicinal Chemistry.
Bioisosteric Replacement of Methoxy Groups in Arylpiperazine SAR Studies
Executive Summary In the optimization of arylpiperazine ligands—privileged structures targeting GPCRs like 5-HT1A, D2, and D3 receptors—the ortho-methoxy group (-OMe) is a double-edged sword. While it frequently anchors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of arylpiperazine ligands—privileged structures targeting GPCRs like 5-HT1A, D2, and D3 receptors—the ortho-methoxy group (-OMe) is a double-edged sword. While it frequently anchors the ligand in the binding pocket via hydrogen bonding (e.g., with Ser/Thr residues) and conformational locking, it represents a primary metabolic liability.
This guide objectively compares bioisosteric alternatives to the methoxy group, focusing on the Trifluoromethoxy (-OCF₃) , Difluoromethoxy (-OCHF₂) , and Chloro (-Cl) substituents. We analyze their impact on metabolic stability (CYP2D6 resistance), physicochemical properties (Lipophilicity/Electronics), and binding affinity.
The Methoxy Liability: Mechanism of Failure
The o-methoxyphenylpiperazine (o-MPP) scaffold is susceptible to rapid O-demethylation primarily catalyzed by CYP2D6 . This metabolic event converts the lipophilic drug into a polar phenol metabolite, leading to:
Loss of Affinity: Disruption of hydrophobic packing in the receptor pocket.
Rapid Clearance: Increased polarity accelerates Phase II conjugation (Glucuronidation).
Toxicity Risks: Potential for quinone-imine formation if the phenol undergoes further oxidation.
Visualization: Metabolic Pathway of Arylpiperazines
The following diagram illustrates the critical metabolic vulnerability of the methoxy group and the downstream consequences.
Figure 1: The metabolic trajectory of methoxy-arylpiperazines showing the critical CYP2D6 bottleneck.
Comparative Analysis of Bioisosteres
Alternative A: Trifluoromethoxy (-OCF₃)
The Metabolic Shield.
Replacing -OMe with -OCF₃ is a strategy to block metabolism while increasing lipophilicity.
Mechanism: The C-F bond is metabolically inert. The group is highly lipophilic (
Structural Caveat: Unlike the methoxy group, which is often coplanar with the aromatic ring due to resonance, the -OCF₃ group adopts an orthogonal (twisted) conformation. This can clash with steric constraints in narrow binding pockets.
Alternative B: Difluoromethoxy (-OCHF₂)
The Hydrogen Bond Switch.
A nuanced bioisostere that balances stability with polarity.
Mechanism: The terminal hydrogen is acidic enough to act as a weak Hydrogen Bond Donor (unlike -OMe, which is an acceptor). This can capture unique interactions in the receptor active site.
Stability: significantly more stable than -OMe but less than -OCF₃.
Alternative C: Chlorine (-Cl)
The Classical Isostere.
Mechanism: Chlorine mimics the size and lipophilicity of the methoxy group but lacks hydrogen bonding capability entirely. It acts as an electron-withdrawing group (EWG), deactivating the phenyl ring against oxidative metabolism.
Quantitative Data Comparison
The following data synthesizes SAR trends observed in 5-HT1A and D2 receptor ligands (e.g., derived from phenylpiperazine scaffolds).
Reagent Preparation: Generate TFMT (Trifluoromethyl triflate) in situ or use a silver-mediated reaction with
.
Reaction:
Dissolve substrate in dry Acetonitrile (MeCN).
Add
(2.0 eq), (1.5 eq), and (4.0 eq).
Stir at 25°C for 12 hours under Argon.
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Deprotection: Remove N-protecting group (e.g., Boc) using 4M HCl in Dioxane.
Protocol B: In Vitro Metabolic Stability Assay (Microsomal)
Rationale: To quantify the "metabolic shield" effect of the bioisostere.
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Initiation:
Pre-incubate compound (1 µM final) with microsomes for 5 min at 37°C.
Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min.
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Calculation: Plot ln(% remaining) vs. time to determine
and .
Decision Framework for Optimization
Use this logic flow to select the correct bioisostere based on your specific SAR hurdles.
Figure 2: Strategic decision tree for replacing the methoxy group in lead optimization.
References
Metabolic Pathways of Arylpiperazines:
Maurer, H. H., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step.[3] Xenobiotica.
[Link]
Trifluoromethoxy Properties & Lipophilicity:
Leroux, F. R., et al. (2008).[4] Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[4][5][6] Beilstein Journal of Organic Chemistry.
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Bioisosterism in 5-HT1A Ligands:
Leopoldo, M., et al. (2011). Structure-activity relationship study on N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide analogues as D4 dopamine receptor ligands.[7] Journal of Medicinal Chemistry.
[Link]
Difluoromethoxy as a Hydrogen Bond Donor:
Zafrani, Y., et al. (2017). Difluoromethoxy group as a hydrogen bond donor: A quantitative study. Chemistry – A European Journal.
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SAR of Arylpiperazines (Chlorine vs Methoxy):
Bojarski, A. J., et al. (2002). Arylpiperazine derivatives acting at 5-HT1A receptors.[7][8][9][10][11] Current Medicinal Chemistry.[2]
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